

# A Comparative Analysis of QPX7728's Efficacy Against NDM-1 Producing Bacteria

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The emergence and global spread of carbapenem-resistant Enterobacterales (CRE) carrying metallo- $\beta$ -lactamases (MBLs), such as New Delhi metallo- $\beta$ -lactamase-1 (NDM-1), pose a significant threat to public health.[1] These enzymes can hydrolyze nearly all available  $\beta$ -lactam antibiotics, rendering conventional treatments ineffective.[1] QPX7728 is a novel, ultra-broad-spectrum  $\beta$ -lactamase inhibitor (BLI) from the cyclic boronic acid class, engineered to counteract a wide array of  $\beta$ -lactamases, including serine- $\beta$ -lactamases (SBLs) and, critically, MBLs like NDM-1.[2][3] This guide provides a comparative analysis of QPX7728's performance against NDM-1 producing bacteria, supported by biochemical and microbiological data.

### Mechanism of Action: Inhibition of NDM-1

QPX7728 exhibits a potent inhibitory effect on NDM-1, a Class B MBL.[4] Unlike SBL inhibitors that form a covalent bond with a catalytic serine residue, QPX7728's interaction with MBLs is distinct. The NDM-1 active site contains one or two zinc ions essential for catalysis.[1][5] Crystal structure analysis of the QPX7728/NDM-1 complex reveals that QPX7728 binds directly to the active site, with its boronate group forming a covalent bond with the catalytic water molecule and coordinating the zinc ions.[1][4][5][6] This interaction blocks the hydrolysis of  $\beta$ -lactam antibiotics. The inhibition is characterized by a competitive mechanism with "fast-on–fast-off" kinetics.[7][8]



In contrast, recently approved BLIs such as avibactam, relebactam, and vaborbactam have no activity against MBLs like NDM-1.[4][9] This makes QPX7728 a significant advancement in the fight against MBL-producing pathogens.[7][9]





Click to download full resolution via product page

Caption: Mechanism of NDM-1 hydrolysis and its inhibition by QPX7728.

# **Quantitative Analysis of QPX7728 Potency**



The inhibitory potential of QPX7728 against NDM-1 has been quantified through biochemical assays, demonstrating its high potency compared to other BLIs that are inactive against this enzyme class.

Table 1: Biochemical Potency of QPX7728 and Comparators Against NDM-1

| Inhibitor   | Enzyme | IC50 (nM)     | Kı (nM)       | Inhibition<br>Mechanism    |
|-------------|--------|---------------|---------------|----------------------------|
| QPX7728     | NDM-1  | 55 ± 25[7][8] | 32 ± 14[7][8] | Competitive, Reversible[7] |
| Avibactam   | NDM-1  | >160,000[9]   | -             | No activity[4][9]          |
| Relebactam  | NDM-1  | >160,000[9]   | -             | No activity[4][9]          |
| Vaborbactam | NDM-1  | >160,000[9]   | -             | No activity[2][9]          |

IC<sub>50</sub>: Half-maximal inhibitory concentration. Ki: Inhibition constant.

# In Vitro Efficacy Against NDM-1 Producing Bacteria

QPX7728, when combined with  $\beta$ -lactam antibiotics, restores their activity against strains producing NDM-1. Minimum Inhibitory Concentration (MIC) data from studies using clinical isolates and engineered strains highlight this potentiation.

Table 2: MIC Values ( $\mu$ g/mL) of  $\beta$ -Lactams  $\pm$  QPX7728 Against NDM-1 Producing Strains



| Organism &<br>Strain    | β-<br>Lactamase(s)                           | Antibiotic  | MIC Alone<br>(μg/mL) | MIC +<br>QPX7728 (8<br>μg/mL) |
|-------------------------|----------------------------------------------|-------------|----------------------|-------------------------------|
| K. pneumoniae<br>KP1096 | NDM-1, CTX-<br>M-15, SHV-11,<br>TEM-1        | Aztreonam   | >128                 | 2                             |
|                         |                                              | Biapenem    | 128                  | 1                             |
|                         |                                              | Cefepime    | >128                 | 1                             |
|                         |                                              | Ceftazidime | >128                 | 4                             |
|                         |                                              | Meropenem   | 128                  | 1                             |
| K. pneumoniae<br>KP1223 | NDM-1, KPC-3,<br>CTX-M-15, SHV-<br>28, TEM-1 | Aztreonam   | >128                 | 0.25                          |
|                         |                                              | Biapenem    | 128                  | 0.5                           |
|                         |                                              | Cefepime    | >128                 | 1                             |
|                         |                                              | Ceftazidime | >128                 | 4                             |
|                         |                                              | Meropenem   | 128                  | 1                             |

Data sourced from a neutropenic mouse thigh infection model study where initial susceptibilities were determined.[3]

For NDM-producing Acinetobacter baumannii, 100% of strains tested became susceptible to meropenem at the PK-PD breakpoint (8  $\mu$ g/ml) when combined with QPX7728 at 8  $\mu$ g/ml.[10]

# **Experimental Protocols**

The data presented in this guide are derived from established and validated experimental methodologies.

## Enzyme Inhibition Assays (IC<sub>50</sub> and K<sub>i</sub> Determination)



The potency of QPX7728 against purified NDM-1 enzyme was determined using spectrophotometric assays.

- Enzyme Preparation: Purified NDM-1 β-lactamase is obtained.
- Assay Conditions: The assay is performed in a buffer solution at a constant pH and temperature.
- Substrate: A chromogenic cephalosporin like nitrocefin or a carbapenem like imipenem is used as the substrate.[7][9] Hydrolysis of the substrate by NDM-1 leads to a detectable change in absorbance.
- Inhibition Measurement:
  - IC₅₀: The enzyme is pre-incubated with varying concentrations of QPX7728 before the addition of the substrate. The reaction rate is measured, and the IC₅₀ value is calculated as the inhibitor concentration that reduces enzyme activity by 50%.[7]
  - K<sub>i</sub>: To determine the inhibition constant and mechanism, reaction rates are measured at multiple substrate and inhibitor concentrations. The data are then fitted to enzyme kinetic models (e.g., by creating Lineweaver-Burk plots) to determine the K<sub>i</sub> value.[7][9] QPX7728 was determined to be a competitive inhibitor of MBLs.[7]

## **Antimicrobial Susceptibility Testing (MIC Determination)**

The in vitro efficacy of QPX7728 in combination with β-lactams is assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Enzyme Inhibitors: The Best Strategy to Tackle Superbug NDM-1 and Its Variants PMC [pmc.ncbi.nlm.nih.gov]
- 2. QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Frontiers | QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Enzyme Inhibitors: The Best Strategy to Tackle Superbug NDM-1 and Its Variants [mdpi.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [A Comparative Analysis of QPX7728's Efficacy Against NDM-1 Producing Bacteria]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12425265#comparative-analysis-of-qpx7728-against-ndm-1-producing-bacteria]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com